![molecular formula C12H21NOS B15276346 (4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B15276346.png)
(4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine is a compound with the molecular formula C12H21NOS and a molecular weight of 227.37 g/mol . This compound contains a thiophene ring, which is a five-membered heteroaromatic ring containing sulfur. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine typically involves the reaction of 4-methoxybutylamine with 1-(5-methylthiophen-2-yl)ethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Techniques such as continuous flow reactors and automated synthesis could be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of (4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine is not fully understood. it is believed to interact with specific molecular targets and pathways in the body. The thiophene ring may play a role in modulating enzyme activity or receptor binding, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tipepidine: Contains a thiophene ring and is used as an antitussive agent.
Tiquizium Bromide: A thiophene derivative used as an antispasmodic.
Dorzolamide: A thiophene-containing drug used to treat glaucoma.
Uniqueness
(4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine is unique due to its specific substitution pattern on the thiophene ring, which may confer distinct biological and chemical properties compared to other thiophene derivatives .
Propriétés
Formule moléculaire |
C12H21NOS |
|---|---|
Poids moléculaire |
227.37 g/mol |
Nom IUPAC |
4-methoxy-N-[1-(5-methylthiophen-2-yl)ethyl]butan-1-amine |
InChI |
InChI=1S/C12H21NOS/c1-10-6-7-12(15-10)11(2)13-8-4-5-9-14-3/h6-7,11,13H,4-5,8-9H2,1-3H3 |
Clé InChI |
WWLINWCTPHKQOU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C(C)NCCCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B15276264.png)
![(5-{[(Pyridin-3-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B15276272.png)
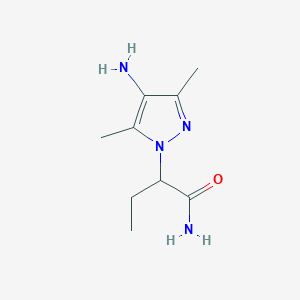
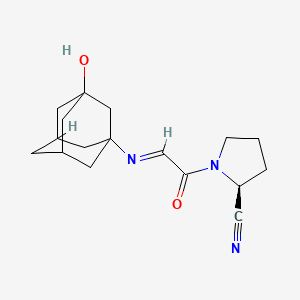
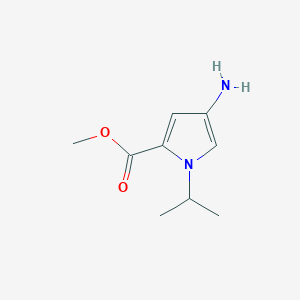
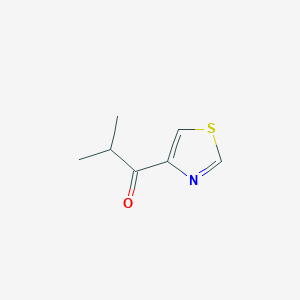

amine](/img/structure/B15276322.png)
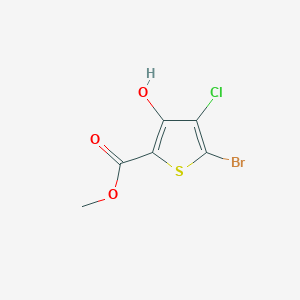
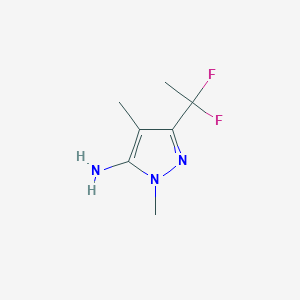
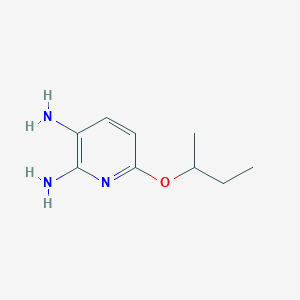
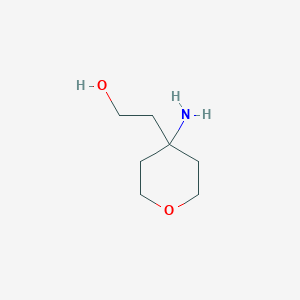
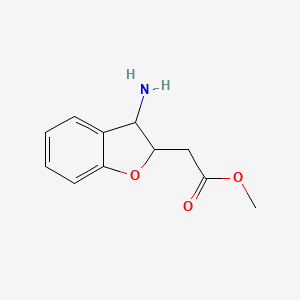
![Hexyl[1-(pyridin-4-yl)ethyl]amine](/img/structure/B15276336.png)
